Harzianopyridone

Vue d'ensemble

Description

Harzianopyridone (HAR): est un produit naturel marin dérivé de la souche Trichoderma harzianum. Il a été initialement isolé à partir d'échantillons d'éponge (Callyspongia sp.). Les produits naturels marins présentent souvent des structures nouvelles et des activités biologiques diverses, ce qui en fait des ressources précieuses pour les médicaments innovants .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: Les voies de synthèse spécifiques de l'harzianopyridone sont encore à l'étude, mais il est obtenu à partir de la souche Trichoderma. Des recherches supplémentaires sont nécessaires pour élucider les voies de synthèse détaillées.

Méthodes de production industrielle: À ce jour, il n'existe pas de méthode de production industrielle à l'échelle industrielle pour l'this compound. La recherche dans ce domaine est en cours.

Analyse Des Réactions Chimiques

Types de réactions: L'harzianopyridone a été étudié pour ses activités antifongiques, antibactériennes et herbicides

Réactifs et conditions courants: Les réactifs et les conditions utilisés dans les réactions de l'this compound restent un domaine de recherche actif. Les chercheurs explorent son comportement chimique et identifient des conditions adéquates pour sa synthèse et sa modification.

Principaux produits: Les principaux produits résultant des réactions de l'this compound n'ont pas été caractérisés de manière exhaustive. Des études supplémentaires sont nécessaires pour déterminer les composés spécifiques formés lors de ses transformations.

4. Applications de la recherche scientifique

Antiviral: Des recherches récentes ont montré que l'this compound inhibe la réplication du virus Zika (ZIKV) en se liant directement à la RNA polymérase dépendante de l'ARN (RdRp) du ZIKV.

Autres activités biologiques: Au-delà des effets antiviraux, les activités biologiques plus larges de l'this compound sont encore en cours d'exploration.

5. Mécanisme d'action

Le mécanisme d'action de l'this compound implique son interaction avec la RdRp du ZIKV. En supprimant l'activité polymérase de la RdRp, il inhibe la réplication virale .

Applications De Recherche Scientifique

Mécanisme D'action

Harzianopyridone’s mechanism of action involves its interaction with the ZIKV RdRp. By suppressing the polymerase activity of RdRp, it inhibits viral replication .

Comparaison Avec Des Composés Similaires

Bien que l'unicité de l'harzianopyridone soit notable, une comparaison complète avec des composés similaires reste un domaine d'intérêt. Des recherches supplémentaires permettront d'identifier les molécules apparentées et de mettre en évidence ses caractéristiques distinctes.

Propriétés

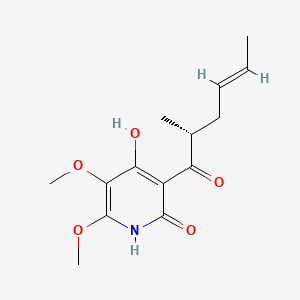

IUPAC Name |

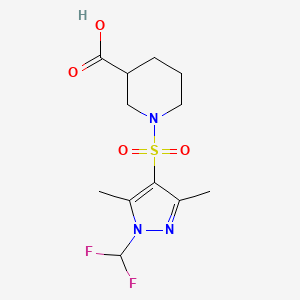

4-hydroxy-5,6-dimethoxy-3-[(E,2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-5-6-7-8(2)10(16)9-11(17)12(19-3)14(20-4)15-13(9)18/h5-6,8H,7H2,1-4H3,(H2,15,17,18)/b6-5+/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYAYFJAGDIMEX-HQZHTGGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C[C@@H](C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Harzianopyridone and where is it found?

A1: this compound (HAR) is a secondary metabolite produced by the fungus Trichoderma harzianum [, ]. It was initially discovered as an antifungal compound [] but has shown potential for other applications, such as antiviral activity [, ].

Q2: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C16H19NO5 and a molecular weight of 305.33 g/mol [].

Q3: How is this compound's structure elucidated?

A4: The structure of HAR was determined using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) [, ]. These techniques help determine the connectivity of atoms and functional groups within the molecule.

Q4: Has the biosynthesis of this compound been investigated?

A5: Yes, studies using isotope-labeled precursors like acetic acid and methionine have provided insights into the biosynthetic pathway of this compound []. Research revealed that the biosynthesis involves iterative enzymatic steps using a methyltransferase and a flavin-dependent monooxygenase to introduce specific methoxy groups []. Interestingly, a temporary N-methoxy group plays a crucial role in directing the reactivity during biosynthesis [].

Q5: What is the significance of the stereochemistry of this compound?

A6: this compound exists as a single enantiomer, specifically the (-) enantiomer [, ]. This chirality likely plays a crucial role in its biological activity, as interactions with biological targets are often stereospecific.

Q6: Does this compound have any antiviral properties?

A7: Yes, recent research has shown that HAR exhibits anti-Zika virus (ZIKV) activity []. It inhibits ZIKV replication by directly targeting and suppressing the activity of the viral RNA-dependent RNA polymerase (RdRp) [].

Q7: Are there any known structure-activity relationship (SAR) studies for this compound?

A8: While detailed SAR studies are limited, the first synthesis of HAR and its analogs was achieved by metalation of substituted pyridylcarbamates []. This synthetic strategy allows for modifications at specific positions of the pyridine ring, enabling the exploration of how structural changes affect biological activity.

Q8: Has this compound shown any effects on mammalian cells?

A9: Interestingly, HAR and its derivatives have been shown to inhibit myogenesis, the process of muscle cell formation, in vitro [, , ]. This effect seems to be related to the inhibition of succinate dehydrogenase and the subsequent accumulation of succinate [, ].

Q9: What are the potential applications of this compound in agriculture?

A10: Given its potent antifungal activity, HAR holds promise as a biocontrol agent against plant pathogenic fungi []. Its use could potentially reduce reliance on synthetic fungicides, offering a more sustainable approach to crop protection.

Q10: Are there any analytical methods for detecting and quantifying this compound?

A11: High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Mass Spectrometry (MS) is a commonly used technique for identifying and quantifying this compound in complex mixtures [, ]. This method allows for sensitive and specific detection of HAR in various matrices.

Q11: What is the current research focus regarding this compound?

A12: Ongoing research focuses on elucidating the detailed mechanism of action of HAR against various pathogens, exploring its potential in different biological contexts, and developing efficient production and formulation strategies for its practical applications [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl 2-[(2-chloropropanoyl)amino]terephthalate](/img/structure/B3039073.png)

![2-chloro-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenesulfonamide](/img/structure/B3039076.png)

amine](/img/structure/B3039079.png)

![2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B3039082.png)

![3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3039088.png)